molecular formula C14H21N3O2S B6897364 N-(6-ethylsulfanylpyridin-3-yl)-2,6-dimethylmorpholine-4-carboxamide

N-(6-ethylsulfanylpyridin-3-yl)-2,6-dimethylmorpholine-4-carboxamide

Cat. No.: B6897364
M. Wt: 295.40 g/mol
InChI Key: VPJSDQXZWYHFLY-UHFFFAOYSA-N
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Description

N-(6-ethylsulfanylpyridin-3-yl)-2,6-dimethylmorpholine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with an ethylsulfanyl group at the 6-position and a morpholine ring substituted with dimethyl groups at the 2 and 6 positions, connected via a carboxamide linkage.

Properties

IUPAC Name

N-(6-ethylsulfanylpyridin-3-yl)-2,6-dimethylmorpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2S/c1-4-20-13-6-5-12(7-15-13)16-14(18)17-8-10(2)19-11(3)9-17/h5-7,10-11H,4,8-9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJSDQXZWYHFLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(C=C1)NC(=O)N2CC(OC(C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethylsulfanylpyridin-3-yl)-2,6-dimethylmorpholine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyridine and morpholine intermediates. One common method involves the following steps:

    Preparation of 6-ethylsulfanylpyridine: This can be achieved through the nucleophilic substitution of 6-chloropyridine with ethanethiol under basic conditions.

    Synthesis of 2,6-dimethylmorpholine: This involves the alkylation of morpholine with methyl iodide in the presence of a base.

    Formation of the carboxamide linkage: The final step involves coupling the 6-ethylsulfanylpyridine with 2,6-dimethylmorpholine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(6-ethylsulfanylpyridin-3-yl)-2,6-dimethylmorpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the pyridine ring.

Scientific Research Applications

N-(6-ethylsulfanylpyridin-3-yl)-2,6-dimethylmorpholine-4-carboxamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(6-ethylsulfanylpyridin-3-yl)-2,6-dimethylmorpholine-4-carboxamide depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The ethylsulfanyl and morpholine groups can interact with the active sites of enzymes, potentially inhibiting their function or altering their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(6-methylsulfanylpyridin-3-yl)-2,6-dimethylmorpholine-4-carboxamide: Similar structure with a methylsulfanyl group instead of an ethylsulfanyl group.

    N-(6-ethylsulfanylpyridin-3-yl)-2,6-diethylmorpholine-4-carboxamide: Similar structure with diethyl groups on the morpholine ring instead of dimethyl groups.

Uniqueness

N-(6-ethylsulfanylpyridin-3-yl)-2,6-dimethylmorpholine-4-carboxamide is unique due to the specific combination of its substituents, which can confer distinct chemical and biological properties. The presence of the ethylsulfanyl group can influence its reactivity and interaction with biological targets, while the dimethylmorpholine moiety can affect its solubility and pharmacokinetic properties.

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